Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate
Overview
Description
Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C10H18FNO4 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . The compound contains a tert-butyl group, a fluoro group, and two hydroxy groups attached to the piperidine ring, as well as a carboxylate group .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate is characterized by a six-membered piperidine ring, with a fluorine atom and two hydroxyl groups attached to the carbon atoms of the ring . The carboxylate group is attached to the nitrogen atom of the piperidine ring, and the tert-butyl group is attached to the carboxylate group .
Scientific Research Applications
Antibacterial Agents
Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate derivatives have been explored as potential antibacterial agents. For instance, a study by Bouzard et al. (1989) synthesized and tested various 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids and naphthyridine derivatives for their antibacterial activities. Among these, specific compounds demonstrated potent in vitro and in vivo activities, indicating their potential as antibacterial agents (Bouzard et al., 1989).
Synthesis of Biologically Active Compounds
This chemical compound is a key intermediate in the synthesis of various biologically active compounds. Zhao et al. (2017) reported the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate, an important intermediate in compounds like omisertinib (AZD9291), showcasing the chemical's role in pharmaceutical development (Zhao et al., 2017).
Fluorous Synthesis
The tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate structure has been evaluated in the context of fluorous synthesis. Pardo et al. (2001) prepared fluorous derivatives of tert-butyl alcohol, demonstrating their efficiency as reagents for protecting carboxylic acids in fluorous synthesis, indicating a broad application in organic chemistry (Pardo et al., 2001).
Protection of Carboxylic Acids
Research by Loffet et al. (1989) involved the use of tert-butyl fluorocarbonate (Boc-F) for synthesizing tert-butyl esters of N-protected amino acids, demonstrating the role of tert-butyl structures in protecting group chemistry, crucial for peptide synthesis (Loffet et al., 1989).
properties
IUPAC Name |
tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO4/c1-9(2,3)16-8(13)12-5-4-10(14,15)7(11)6-12/h7,14-15H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGJBCDWYNSTJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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